molecular formula C7H15ClS B1418558 1-Chloro-3-[(2-methylpropyl)sulfanyl]propane CAS No. 147298-64-4

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane

Cat. No.: B1418558
CAS No.: 147298-64-4
M. Wt: 166.71 g/mol
InChI Key: KHKUSJFPOUPTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane (CAS 147298-64-4) is a chemical compound with the molecular formula C 7 H 15 ClS and a molecular weight of 166.71 g/mol . Its structure features both a chloro group and a sulfanyl (thioether) group, making it a versatile intermediate in organic synthesis . This compound is primarily utilized in scientific research as a key building block for the synthesis of more complex organic molecules, with applications in the development of pharmaceuticals and agrochemicals . In biological research, it can be used to study the effects of sulfanyl-containing compounds on biological systems, including enzyme inhibition and protein modification, due to its potential to form covalent bonds with thiol groups in proteins . The compound undergoes various characteristic chemical reactions. The chloro group is amenable to nucleophilic substitution by amines or thiols, allowing for chain extension or functional group introduction . Furthermore, the sulfanyl group can be selectively oxidized to sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid . A common synthetic route involves a nucleophilic substitution reaction between an alkyl halide precursor like 1-chloro-3-bromopropane and 2-methylpropylthiol (isobutyl mercaptan) in the presence of a base such as potassium carbonate . The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile at 60–80°C under an inert atmosphere to prevent oxidation of the thiol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. ATTENTION: This product is not for human or veterinary use.

Properties

IUPAC Name

1-(3-chloropropylsulfanyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClS/c1-7(2)6-9-5-3-4-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKUSJFPOUPTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

$$
\text{Cl-CH}2\text{-CH}2\text{-CH}2\text{-} + \text{(2-methylpropyl)SH} \xrightarrow{\text{Base}} \text{Cl-CH}2\text{-CH}_2\text{-CH(S-2-methylpropyl)} + \text{HCl}
$$

Typical Procedure:

  • Reagents:
    • 3-chloropropane or 3-bromopropane as the alkyl halide precursor
    • Isobutyl mercaptan (2-methylpropyl thiol)
    • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as base
  • Solvent:
    • Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile
  • Conditions:
    • Reaction temperature: 60–80°C
    • Duration: 12–24 hours
    • Inert atmosphere (nitrogen or argon) to prevent oxidation of thiol

Data Table: Typical Synthesis Parameters

Parameter Value Reference/Notes
Alkyl halide precursor 3-chloropropane or 3-bromopropane Derived from halogenation of propane
Thiol reagent Isobutyl mercaptan Commercially available or synthesized via reduction of isobutyl sulfonates
Base Potassium carbonate (K₂CO₃) or NaH Facilitates nucleophilic substitution
Solvent DMF, DCM, or acetonitrile Polar aprotic solvents favor S_N2 reactions
Reaction temperature 60–80°C Optimized for high yield
Reaction time 12–24 hours Ensures completion
Purification Column chromatography or distillation To isolate pure product

Alternative Method: Halogenation of Corresponding Sulfides

Method Overview:
Another route involves first synthesizing the sulfanyl derivative, followed by halogenation at the terminal position.

Process:

  • Step 1: Synthesize isobutyl sulfide via nucleophilic substitution of isobutyl halide with thiolate ions.
  • Step 2: Halogenate the sulfide using chlorine or thionyl chloride to introduce the chloro group at the terminal position.

Data Table: Halogenation Conditions

Step Reagents/Conditions Notes
Sulfide synthesis Isobutyl halide + thiolate ion (from NaSH) Via nucleophilic substitution
Halogenation Thionyl chloride (SOCl₂) or Cl₂ gas Reflux in inert solvent, temperature control
Outcome Formation of chloro-sulfanyl derivative Requires purification via distillation or chromatography

Industrial-Scale Synthesis: Based on Thionyl Chloride Reaction

Method Overview:
Industrial synthesis often employs direct chlorination of isobutyl alcohol derivatives using thionyl chloride, as described in patent literature.

Process:

  • Starting Material: Isobutanol or its derivatives
  • Reagents: Thionyl chloride (SOCl₂)
  • Reaction Conditions:
    • Reflux at 70°C for 10–12 hours
    • Controlled addition of SOCl₂ to prevent side reactions
  • Workup:
    • Distillation to isolate the chloroalkane
    • Purification by washing and drying

Data Table: Industrial Process Parameters

Parameter Value Reference/Notes
Starting material Isobutanol or derivatives Derived from fermentation or petrochemical routes
Chlorinating agent Thionyl chloride (SOCl₂) Common chlorinating reagent
Reaction temperature 70°C Reflux condition
Reaction time 10–12 hours Ensures complete conversion
Purification Distillation, washing, drying To obtain high purity product

Research Findings and Data Summary

Preparation Method Key Reagents Conditions Yield/Remarks
Nucleophilic substitution (primary) Alkyl halide + isobutyl mercaptan + base 60–80°C, polar aprotic solvent High yield (~80–90%)
Halogenation of sulfides Isobutyl sulfide + SOCl₂ or Cl₂ Reflux at ~70°C Efficient, scalable
Industrial chlorination Isobutanol + SOCl₂ Reflux, 10–12 hours Suitable for large-scale production

Notes and Considerations

  • Reaction Conditions:
    Precise temperature control and inert atmospheres are critical to prevent oxidation of thiols and side reactions.

  • Purity and Isolation:
    Purification typically involves distillation or chromatography, with attention to removing residual sulfur compounds and by-products.

  • Safety:
    Handling reagents like thionyl chloride and halogenated compounds requires appropriate safety measures due to their corrosiveness and toxicity.

  • Environmental Impact: Waste management of halogenated waste and sulfur by-products must comply with environmental regulations.

Chemical Reactions Analysis

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of sulfanyl-containing compounds on biological systems, including enzyme inhibition and protein modification.

    Medicine: It may serve as a precursor for the synthesis of therapeutic agents, particularly those targeting sulfanyl-sensitive pathways.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-chloro-3-[(2-methylpropyl)sulfanyl]propane involves its interaction with molecular targets through its chloro and sulfanyl groups. The chloro group can participate in nucleophilic substitution reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or protein modification. These interactions can affect various biochemical pathways, depending on the specific molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1-Chloro-3-[(2-methylpropyl)sulfanyl]propane and related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
This compound N/A C₇H₁₅ClS Chloro, sulfide (thioether) Isobutyl thioether at C3, chloro at C1
1-Chloro-3-(phenylthio)propane 4911-65-3 C₉H₁₁ClS Chloro, sulfide (thioether) Aromatic phenyl thioether at C3
1-Chloropropane (n-propyl chloride) 540-54-5 C₃H₇Cl Chloroalkane Simple linear chloroalkane
3-Chloro-1-propene (allyl chloride) 107-05-1 C₃H₅Cl Allylic chloride Double bond adjacent to chloro group
1,2,3-Trichloropropane 96-18-4 C₃H₅Cl₃ Polychlorinated alkane Three chlorine atoms on propane
1-Chloro-3-(3-chloropropoxy)propane 629-36-7 C₆H₁₂Cl₂O Chloro, ether Ether linkage with two chloropropyl groups

Reactivity and Chemical Behavior

  • Nucleophilic Substitution : The chloro group in this compound is susceptible to nucleophilic substitution reactions. Compared to 1-chloropropane, the presence of the sulfide group may stabilize the transition state via polarizability, enhancing reactivity toward nucleophiles like hydroxide or amines .
  • Oxidation : The sulfide group can oxidize to sulfoxides or sulfones, a property absent in ether analogs like 1-Chloro-3-(3-chloropropoxy)propane .
  • Electrophilic Reactivity : Allyl chloride (3-chloro-1-propene) exhibits higher reactivity due to its allylic position, enabling electrophilic additions and polymerization, unlike the saturated propane backbone of the target compound .

Physical and Toxicological Properties

  • Boiling Points : Simple chloroalkanes (e.g., 1-chloropropane) have lower boiling points (~46–47°C) compared to sulfides, which have higher molecular weights and stronger intermolecular forces. The phenylthio analog (CAS 4911-65-3) likely has a higher boiling point due to aromatic interactions .
  • Toxicity: Allyl chloride and 1,2,3-trichloropropane are highly toxic and carcinogenic .

Biological Activity

1-Chloro-3-[(2-methylpropyl)sulfanyl]propane, also known by its CAS number 147298-64-4, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and studies.

This compound is characterized by the presence of a chlorine atom and a sulfanyl group, which may influence its reactivity and biological interactions. The chemical structure can be represented as follows:

C7H15ClS\text{C}_7\text{H}_{15}\text{ClS}

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Interaction : This compound is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. Such interactions can lead to either the activation or inhibition of these enzymes, affecting metabolic pathways significantly.
  • Cell Signaling Modulation : It has been observed that this compound can modulate cell signaling pathways, particularly those involving MAPK/ERK pathways. This modulation can influence cellular processes such as proliferation and apoptosis.

Toxicological Studies

Toxicological assessments have highlighted both beneficial and adverse effects depending on dosage:

  • Low Doses : At lower concentrations, the compound may enhance metabolic activity and promote cellular health.
  • High Doses : Conversely, high concentrations have been associated with oxidative stress and cytotoxicity, indicating a narrow therapeutic window.

Case Studies

Several studies have investigated the biological implications of related compounds:

  • Study on Enzyme Inhibition : A study demonstrated that similar compounds could inhibit specific cytochrome P450 enzymes, leading to altered drug metabolism profiles in vivo. This suggests that this compound may exhibit comparable effects .
  • Cell Culture Experiments : In vitro experiments revealed that related compounds could significantly affect cell viability and proliferation rates in various cancer cell lines, indicating potential anti-cancer properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InteractionModulation of P450 activity
AntimicrobialPotential efficacy
CytotoxicityInduced at high doses
Cell ProliferationEnhanced at low doses

Q & A

Basic: What are the recommended synthetic routes for 1-Chloro-3-[(2-methylpropyl)sulfanyl]propane in laboratory settings?

Methodological Answer:
A common approach involves nucleophilic substitution between 1-chloro-3-bromopropane and 2-methylpropylthiol (isobutyl mercaptan) under basic conditions. For example:

  • Reagents: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
  • Conditions: Reaction at 60–80°C for 12–24 hours under inert atmosphere.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or distillation.

This method is analogous to the synthesis of 3-chloropropyl phenyl sulfide (CAS 4911-65-3), where thiols react with alkyl halides . Yield optimization may require adjusting stoichiometry or solvent polarity.

Basic: How is crystallographic analysis applied to confirm the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystal Growth: Slow evaporation from a solvent (e.g., ethanol or THF) to obtain high-quality crystals.

Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution: Employ SHELX programs (e.g., SHELXD for phase determination, SHELXL for refinement) .

Visualization: ORTEP-3 software generates thermal ellipsoid plots to assess atomic displacement .

For example, the structure of a related iridium complex with a phenylsulfanylpropane ligand was resolved using SHELXL-2018/3, confirming bond lengths and angles .

Advanced: How can contradictory NMR or mass spectrometry data for thioether derivatives be resolved?

Methodological Answer:
Contradictions often arise from impurities or dynamic effects. Strategies include:

  • NMR:
    • Decoupling Experiments: Differentiate overlapping signals (e.g., ¹H-¹³C HSQC for carbon-proton correlations).
    • Variable Temperature NMR: Identify rotational barriers in sulfanyl groups (e.g., hindered rotation causing signal splitting).
  • Mass Spectrometry:
    • High-Resolution MS (HRMS): Confirm molecular formula via exact mass (e.g., ESI-TOF for [M+H]⁺ ions).
    • Fragmentation Patterns: Compare with simulated spectra (e.g., using ACD/Labs or MassFrontier).

In cases of persistent ambiguity, complementary techniques like IR spectroscopy (C-S stretch at ~600–700 cm⁻¹) or computational modeling (DFT for NMR chemical shift prediction) are recommended .

Advanced: What computational methods predict the reactivity of the sulfanyl group in nucleophilic substitutions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Transition States: Identify energy barriers for SN2 mechanisms.
  • Electrostatic Potential Maps: Visualize nucleophilic attack sites (e.g., sulfur’s lone pairs).
  • Solvent Effects: Use implicit solvation models (e.g., PCM for DCM or THF).

For example, QSPR (Quantitative Structure-Property Relationship) models predict reaction rates based on steric parameters (e.g., Tolman’s cone angle for bulky 2-methylpropyl groups) .

Advanced: How does steric hindrance from the 2-methylpropyl group influence catalytic applications?

Methodological Answer:
The bulky 2-methylpropyl group:

  • Reduces Reactivity: Steric shielding slows nucleophilic substitution but enhances selectivity.
  • Stabilizes Intermediates: Hyperconjugation from the sulfanyl group can stabilize transition states.

Experimental validation: Compare kinetic data with less-hindered analogs (e.g., methylsulfanyl derivatives). For instance, in palladium-catalyzed cross-couplings, steric bulk can suppress β-hydride elimination, favoring desired products .

Advanced: What strategies mitigate oxidation of the sulfanyl group during storage?

Methodological Answer:

  • Inert Atmosphere: Store under argon or nitrogen in amber glass vials.
  • Antioxidants: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
  • Low Temperature: Keep at –20°C to slow autoxidation.
  • Monitoring: Regular HPLC analysis (C18 column, UV detection at 254 nm) to detect sulfoxide (R-SO-R) or sulfone (R-SO₂-R) byproducts .

Basic: What spectroscopic techniques characterize this compound’s purity?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for CH₂-Cl (δ ~3.5 ppm) and S-CH₂ (δ ~2.8 ppm).
  • GC-MS: Confirm molecular ion (m/z ~166 for C₇H₁₅ClS) and fragmentation patterns.
  • Elemental Analysis: Validate %C, %H, %S (e.g., C: 46.8%, H: 8.2%, S: 18.6%).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-[(2-methylpropyl)sulfanyl]propane
Reactant of Route 2
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1-Chloro-3-[(2-methylpropyl)sulfanyl]propane

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